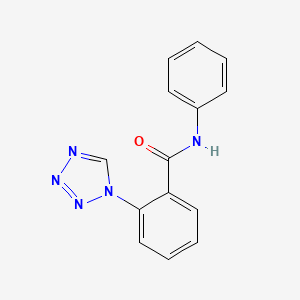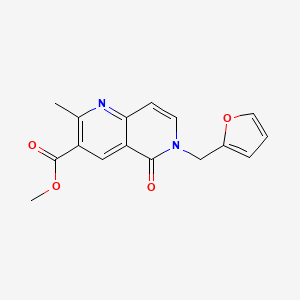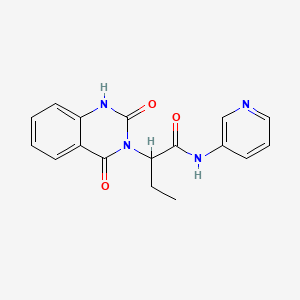
N-phenyl-2-(1H-tetrazol-1-yl)benzamide
Übersicht
Beschreibung
N-phenyl-2-(1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Wirkmechanismus
Target of Action
The primary target of N-phenyl-2-(1H-tetrazol-1-yl)benzamide is the G Protein-Coupled Receptor-35 (GPR35) . GPR35 is a potential target in the treatment of pain, inflammatory, and metabolic diseases .
Mode of Action
This compound interacts with its target, GPR35, as an agonist . This means it binds to the receptor and activates it, leading to a biological response. The compound’s interaction with GPR35 was characterized using a dynamic mass redistribution (DMR) assay .
Pharmacokinetics
The physicochemical properties of similar compounds were calculated to evaluate their druglikeness, suggesting that these compounds have good druglike properties .
Result of Action
The activation of GPR35 by this compound leads to a change in the cellular state, as detected by the DMR assay
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-phenyl-2-(1H-tetrazol-1-yl)benzamide plays a crucial role in biochemical reactions, particularly as an agonist for G protein-coupled receptor 35 (GPR35). This compound interacts with GPR35, leading to various downstream effects. The interaction between this compound and GPR35 involves binding to the receptor’s active site, which triggers conformational changes and activates intracellular signaling pathways . Additionally, this compound has been shown to interact with other biomolecules, including enzymes and proteins, influencing their activity and function.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of GPR35 by this compound can lead to changes in cyclic adenosine monophosphate (cAMP) levels, which in turn affects gene expression and cellular responses . Furthermore, this compound has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon binding to GPR35, this compound induces conformational changes in the receptor, leading to the activation of downstream signaling pathways . This activation can result in the inhibition or activation of specific enzymes, thereby modulating various biochemical processes. Additionally, this compound can influence gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can occur over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular signaling and metabolic processes . Threshold effects have been observed, indicating that the dosage of this compound must be carefully controlled to achieve the desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells . Additionally, this compound can modulate the levels of specific metabolites, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues . The distribution of this compound can influence its overall efficacy and impact on cellular function, making it essential to understand the mechanisms underlying its transport and distribution.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing this compound to specific compartments or organelles within cells . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(1H-tetrazol-1-yl)benzamide typically involves the cycloaddition reaction between a nitrile and an azide. This reaction is known as the [2+3] cycloaddition, which forms the tetrazole ring. The reaction conditions often require the use of a catalyst, such as a Lewis acid, to facilitate the formation of the tetrazole ring. The reaction is usually carried out in a solvent like acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyl-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenyl ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-phenyl-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Its derivatives have shown promise as potential drug candidates due to their biological activity.
Industry: Tetrazole derivatives are used in the synthesis of other heterocyclic compounds and as intermediates in pharmaceutical manufacturing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-phenyl-2-(1H-tetrazol-5-yl)benzamide
- N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide
- N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide
Uniqueness
N-phenyl-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern on the tetrazole ring, which can influence its binding affinity and selectivity for biological targets. This makes it a valuable compound for developing selective agonists or antagonists for specific receptors .
Eigenschaften
IUPAC Name |
N-phenyl-2-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(16-11-6-2-1-3-7-11)12-8-4-5-9-13(12)19-10-15-17-18-19/h1-10H,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZMEZRNEIMHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-METHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B4490263.png)
![6-(5-methyl-3-isoxazolyl)-3-[(4-phenyl-1-piperazinyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4490274.png)
![2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[(4-METHOXYPHENYL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B4490288.png)
![7-(3,4-dichlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4490293.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide](/img/structure/B4490304.png)
![ethyl 7-(2-phenylvinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4490305.png)
![1-(dimethylsulfamoyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B4490313.png)

![4-[2-bromo-5-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B4490322.png)
![3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZAMIDE](/img/structure/B4490330.png)
![methyl 4-({[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4490343.png)
![N-(3-Chloro-4-methoxyphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4490357.png)

